molecular formula C9H15N4O8P B1666730 AICA ribonucléotide CAS No. 3031-94-5

AICA ribonucléotide

Numéro de catalogue: B1666730
Numéro CAS: 3031-94-5
Poids moléculaire: 338.21 g/mol
Clé InChI: NOTGFIUVDGNKRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

AICA ribonucleotide, also known as 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . The nucleoside form of AICAR, acadesine, enters cardiac cells and inhibits adenosine kinase and adenosine deaminase . This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate, particularly during conditions of myocardial ischemia . In cardiac myocytes, acadesine is phosphorylated to AICAR, activating AMPK without changing the levels of the nucleotides .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It can enter the de novo synthesis pathway for adenosine synthesis, inhibiting adenosine deaminase, which leads to an increase in ATP levels and adenosine levels .

Pharmacokinetics

It is known that the nucleoside form of aicar, acadesine, can enter cardiac cells . More research is needed to fully understand the pharmacokinetic profile of AICAR.

Result of Action

The activation of AMPK by AICAR has been shown to have potential therapeutic effects. It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery . It is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Orientations Futures

AICA ribonucleotide has been used clinically to treat and protect against cardiac ischemic injury. The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Analyse Biochimique

Biochemical Properties

AICA ribonucleotide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase. It interacts with various enzymes and proteins, including adenosine kinase and adenosine deaminase. These interactions enhance the rate of nucleotide re-synthesis and increase adenosine generation from adenosine monophosphate during myocardial ischemia . Additionally, AICA ribonucleotide can enter the de novo synthesis pathway for adenosine, inhibiting adenosine deaminase and causing an increase in ATP and adenosine levels .

Cellular Effects

AICA ribonucleotide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to maintain the pluripotency of mouse embryonic stem cells by modulating protein expression . In human aortic endothelial cells, AICA ribonucleotide stimulates AMP-dependent protein kinase activity and nitric oxide production, which are crucial for vascular function . The compound also affects metabolic pathways, hypoxia response, and nucleotide synthesis, highlighting its broad impact on cellular function .

Molecular Mechanism

At the molecular level, AICA ribonucleotide exerts its effects through several mechanisms. It acts as an analog of adenosine, entering cardiac cells to inhibit adenosine kinase and adenosine deaminase . This inhibition enhances nucleotide re-synthesis and increases adenosine generation from adenosine monophosphate during myocardial ischemia . AICA ribonucleotide also activates AMP-dependent protein kinase without altering nucleotide levels, promoting various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AICA ribonucleotide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, AICA ribonucleotide has been used to maintain the pluripotency of mouse embryonic stem cells over extended periods . Additionally, its impact on nucleotide synthesis and metabolic pathways can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of AICA ribonucleotide vary with different dosages in animal models. At lower doses, the compound can stimulate AMP-dependent protein kinase activity and enhance metabolic processes without adverse effects . Higher doses may lead to toxic or adverse effects, including disruptions in nucleotide synthesis and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

AICA ribonucleotide is involved in several metabolic pathways, including the de novo synthesis of adenosine and the activation of AMP-dependent protein kinase . It interacts with enzymes such as adenosine kinase and adenosine deaminase, influencing metabolic flux and metabolite levels . The compound’s role in nucleotide synthesis and energy metabolism underscores its significance in cellular biochemistry .

Transport and Distribution

Within cells and tissues, AICA ribonucleotide is transported and distributed through various mechanisms. It can enter cardiac cells and other tissues, where it interacts with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

AICA ribonucleotide’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, as well as its impact on cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse chimique du 5-aminoimidazole-4-carboxamide ribonucleotide implique plusieurs étapes. Une méthode fiable consiste à utiliser l'adénine phosphoribosyltransférase d'Escherichia coli pour lier la nucléobase à la partie sucre, suivie d'une phosphorylation à l'aide de polyphosphate kinases d'Acinetobacter johnsonii et de Meiothermus ruber . Cette cascade multi-enzymatique permet la production de dérivés diphosphorylés et triphosphorylés avec des taux de conversion élevés .

Méthodes de production industrielle : La production industrielle du 5-aminoimidazole-4-carboxamide ribonucleotide implique généralement une synthèse enzymatique à grande échelle en raison de la complexité et du coût de la synthèse chimique. L'utilisation d'enzymes recombinantes et de conditions de réaction optimisées garantit un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le 5-aminoimidazole-4-carboxamide ribonucleotide subit diverses réactions chimiques, notamment la phosphorylation, la déphosphorylation et l'hydrolyse. Ces réactions sont cruciales pour son activité biologique et ses applications thérapeutiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du 5-aminoimidazole-4-carboxamide ribonucleotide comprennent le pyrophosphate de phosphoribosyle, l'adénine phosphoribosyltransférase et les polyphosphate kinases . Les réactions sont généralement réalisées dans des conditions douces afin de préserver l'intégrité du composé.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés diphosphorylés et triphosphorylés, qui sont essentiels pour l'activité biologique du composé .

Applications de la recherche scientifique

Le 5-aminoimidazole-4-carboxamide ribonucleotide présente une large gamme d'applications de recherche scientifique. Il est couramment utilisé comme activateur de la protéine kinase dépendante de l'AMP dans des études portant sur le métabolisme, l'hypoxie, l'exercice, la synthèse des nucléotides et le cancer . En outre, il a été démontré qu'il modulait l'expression des microARN dans les cellules souches embryonnaires, soulignant son potentiel en médecine régénérative et en transplantation d'organes .

Mécanisme d'action

Cette inhibition améliore le taux de resynthèse des nucléotides, augmentant la génération d'adénosine à partir de l'adénosine monophosphate dans des conditions d'ischémie myocardique . Dans les myocytes cardiaques, l'acadésine est phosphorylée en 5-aminoimidazole-4-carboxamide ribonucleotide, ce qui active la protéine kinase dépendante de l'AMP sans modifier les niveaux de nucléotides .

Comparaison Avec Des Composés Similaires

Le 5-aminoimidazole-4-carboxamide ribonucleotide est unique en son genre par sa capacité à activer la protéine kinase dépendante de l'AMP et ses applications thérapeutiques potentielles. Des composés similaires comprennent l'inosine monophosphate et le nicotinamide riboside, qui jouent tous deux un rôle dans le métabolisme des nucléotides et possèdent des activités biologiques distinctes .

Propriétés

IUPAC Name

[5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGFIUVDGNKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863081
Record name 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3031-94-5
Record name AICAR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AICAR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Customer
Q & A

Q1: How does AICA ribonucleotide interact with its targets, and what are the downstream effects?

A1: AICA ribonucleotide (AICAR) primarily acts as an AMP-activated protein kinase (AMPK) activator. [] AICAR mimics the effects of AMP, a key cellular energy sensor, leading to the activation of AMPK. This activation triggers a cascade of downstream effects, including:

  • Upregulation of catabolic pathways: AMPK activation stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation. []
  • Downregulation of anabolic pathways: AMPK activation inhibits energy-consuming processes like protein synthesis and fatty acid synthesis. []
  • Modulation of gene expression: AICAR treatment has been shown to influence the expression of genes involved in pluripotency, differentiation, and epigenetic modification. [, ]

Q2: What are the structural characteristics of AICA ribonucleotide?

A2: The molecular formula of AICA ribonucleotide is C9H15N4O8P. It has a molecular weight of 338.21 g/mol. Unfortunately, the provided research excerpts do not include specific details regarding spectroscopic data for AICA ribonucleotide.

Q3: Which enzymes are inhibited by AICA ribonucleotide in the de novo purine nucleotide biosynthesis pathway?

A3: Research suggests that AICA ribonucleotide primarily inhibits 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), the second folate-dependent enzyme in de novo purine biosynthesis. [, ] Some studies also indicate potential inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), although this inhibition is often secondary to AICARFTase inhibition. [, ]

Q4: How does the structure of AICA ribonucleotide analogues impact their activity and selectivity?

A4: Modifications to the AICA ribonucleotide structure, particularly in the bridge region and side chain, significantly influence its activity, potency, and selectivity. [, , ] For instance:

  • Bridge length: Analogues with 4-carbon bridges exhibit higher potency toward FRα-expressing cells compared to those with shorter or longer bridges. [, ]
  • Side chain modifications: Introducing aromatic substituents, fluorine atoms, or altering the bridge region's amide conformation can affect FRα selectivity and enzyme inhibition profiles. [, , ]

Q5: What is the role of folate receptors in the cellular uptake of AICA ribonucleotide and its analogues?

A5: AICA ribonucleotide analogues can be designed to utilize specific folate transporters for cellular entry. Compounds like AGF127 and AGF50 demonstrate selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ] This selectivity is crucial for targeted therapy, as FRα is overexpressed in many cancers but has limited expression in normal tissues. [, ]

Q6: How does AICA ribonucleotide influence autophagy in retinal pigment epithelial (RPE) cells?

A6: Studies show that AICAR induces autophagy in ARPE-19 cells, promoting the clearance of protein aggregates. [, ] This effect is particularly relevant in the context of age-related macular degeneration (AMD), where impaired protein degradation in RPE cells plays a significant role. [, ] AICAR's ability to induce autophagy and promote the removal of protein aggregates suggests its potential as a therapeutic target for AMD.

Q7: Are there any biomarkers associated with AICA ribonucleotide's mechanism of action or potential efficacy?

A7: While the research excerpts do not directly identify specific biomarkers for AICA ribonucleotide, they highlight its influence on several cellular processes and pathways that could be explored for potential biomarkers:

  • AMPK activation: Measuring AMPK phosphorylation status could serve as a marker for AICAR activity. []
  • ZMP accumulation: The intracellular accumulation of ZMP, the product of AICARFTase, could indicate AICAR's inhibitory effect on de novo purine biosynthesis. [, ]
  • Gene expression changes: Monitoring the expression of genes involved in pluripotency, differentiation, or epigenetic modification, as influenced by AICAR, could provide insights into its effects on cellular function. [, ]

Q8: What are the potential applications of AICA ribonucleotide in cancer treatment?

A8: The research highlights several potential applications of AICA ribonucleotide and its analogues in cancer treatment:

  • Targeting FRα-overexpressing tumors: Analogues selective for FRα could deliver therapeutic payloads specifically to cancer cells, minimizing off-target effects. [, ]
  • Inhibiting de novo purine biosynthesis: Blocking AICARFTase and potentially GARFTase could disrupt purine nucleotide production, essential for cancer cell growth and proliferation. [, , ]
  • Synergistic effects with existing therapies: AICAR's influence on AMPK and other signaling pathways might enhance the efficacy of existing cancer treatments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.